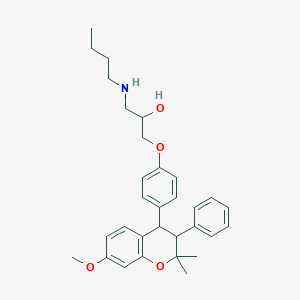
1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol, also known as BDP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BDP belongs to the class of beta-adrenergic receptor antagonists, which are commonly used in the treatment of cardiovascular diseases.
作用机制
1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol works by blocking the beta-adrenergic receptors, which are responsible for the effects of adrenaline and noradrenaline in the body. By blocking these receptors, 1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol can reduce the heart rate, dilate blood vessels, and decrease blood pressure. It can also block the bronchoconstrictive effects of beta-adrenergic agonists, which makes it useful in the treatment of asthma and COPD.
生化和生理效应
1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol has been shown to have a number of biochemical and physiological effects. It can reduce heart rate and blood pressure, dilate blood vessels, and block the bronchoconstrictive effects of beta-adrenergic agonists. It can also reduce the secretion of renin, a hormone that regulates blood pressure, and decrease the release of catecholamines, which are responsible for the fight or flight response in the body.
实验室实验的优点和局限性
1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol has a number of advantages for lab experiments. It is a well-characterized compound that is readily available and easy to synthesize. It has also been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, 1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol also has some limitations for lab experiments. It can be difficult to work with due to its low solubility in water, and it can be toxic at high concentrations.
未来方向
There are a number of future directions for research on 1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol. One area of interest is the potential use of 1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol in the treatment of heart failure, as it has been shown to have beneficial effects on cardiac function in animal models. Another area of interest is the development of new formulations of 1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol that can improve its solubility and bioavailability. Finally, there is a need for further studies on the safety and efficacy of 1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol in human subjects, particularly in the context of cardiovascular and respiratory diseases.
合成方法
1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-ol with 4-(butylamino)phenol in the presence of a suitable catalyst. The resulting intermediate is then reacted with 2-chloro-1-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)propane to yield 1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol.
科学研究应用
1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol has been studied extensively for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. It has been shown to have potent beta-adrenergic receptor blocking activity, which makes it a promising candidate for the treatment of hypertension, angina, and arrhythmias. 1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol has also been studied for its potential use in the treatment of asthma and chronic obstructive pulmonary disease (COPD), as it can block the bronchoconstrictive effects of beta-adrenergic agonists.
属性
CAS 编号 |
109736-12-1 |
|---|---|
产品名称 |
1-(Butylamino)-3-(4-(2,2-dimethyl-7-methoxy-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)-2-propanol |
分子式 |
C31H39NO4 |
分子量 |
489.6 g/mol |
IUPAC 名称 |
1-(butylamino)-3-[4-(7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C31H39NO4/c1-5-6-18-32-20-24(33)21-35-25-14-12-22(13-15-25)29-27-17-16-26(34-4)19-28(27)36-31(2,3)30(29)23-10-8-7-9-11-23/h7-17,19,24,29-30,32-33H,5-6,18,20-21H2,1-4H3 |
InChI 键 |
DPUSZFCOUVEVOU-UHFFFAOYSA-N |
SMILES |
CCCCNCC(COC1=CC=C(C=C1)C2C(C(OC3=C2C=CC(=C3)OC)(C)C)C4=CC=CC=C4)O |
规范 SMILES |
CCCCNCC(COC1=CC=C(C=C1)C2C(C(OC3=C2C=CC(=C3)OC)(C)C)C4=CC=CC=C4)O |
同义词 |
1-butylamino-3-[4-(7-methoxy-2,2-dimethyl-3-phenyl-chroman-4-yl)phenox y]propan-2-ol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



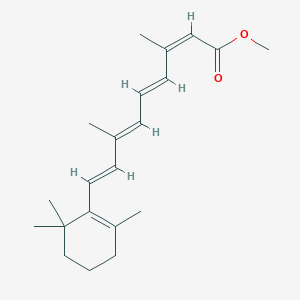
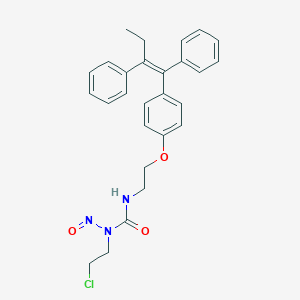

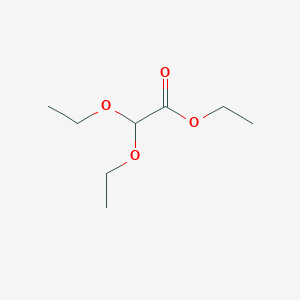
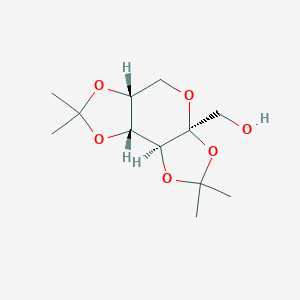
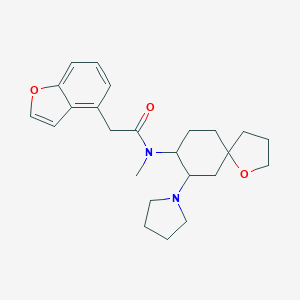
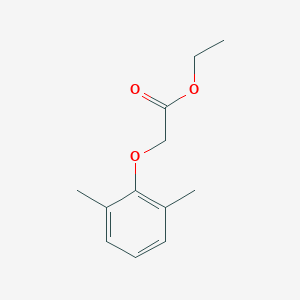
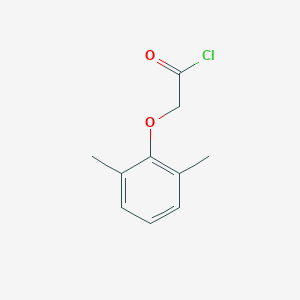
![(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide](/img/structure/B20238.png)
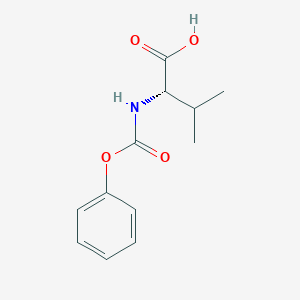
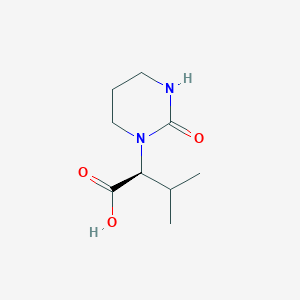
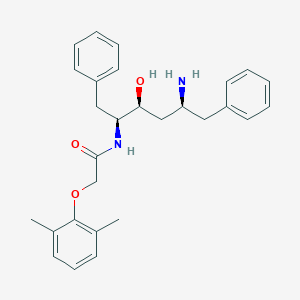
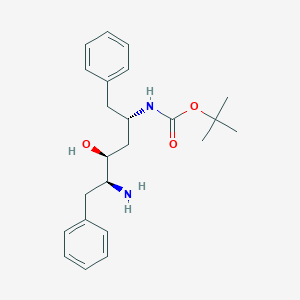
![(S)-N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide](/img/structure/B20251.png)